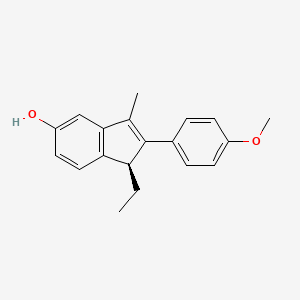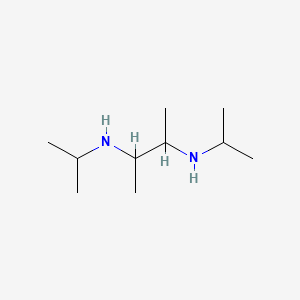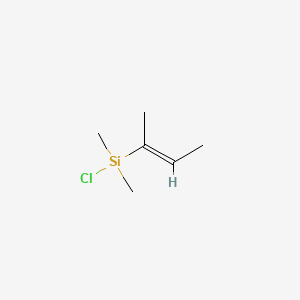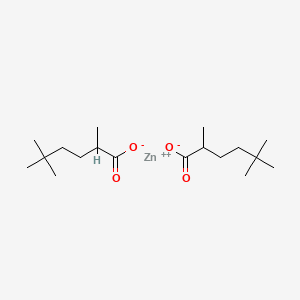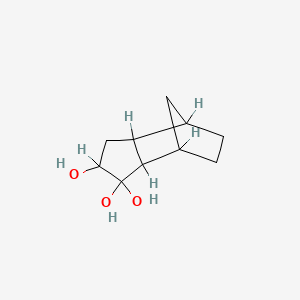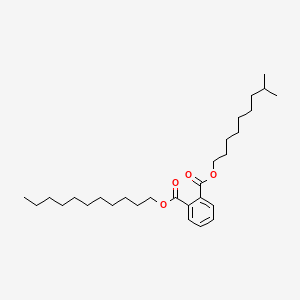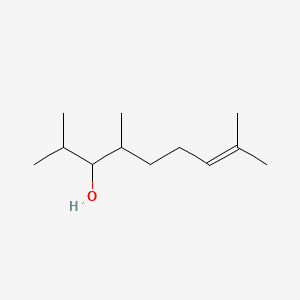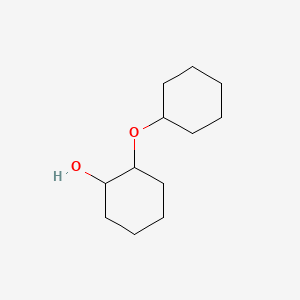
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is an organotin compound characterized by the presence of a stannane core bonded to tributyl groups and a hexa-2,4-dienoyloxy moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane typically involves the reaction of tributyltin hydride with hexa-2,4-dienoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or platinum complex, to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The use of advanced purification techniques, such as distillation or chromatography, ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(p-tert-butylbenzoyloxy)stannane
- Tributyl(naphthenoyloxy)stannane
- Tributyl(p-dodecylphenylsulphonyl)stannane
- Sodium tributylstannolate
Uniqueness
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is unique due to its specific hexa-2,4-dienoyloxy moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Propiedades
Número CAS |
79403-36-4 |
|---|---|
Fórmula molecular |
C18H34O2Sn |
Peso molecular |
401.2 g/mol |
Nombre IUPAC |
tributylstannyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.3C4H9.Sn/c1-2-3-4-5-6(7)8;3*1-3-4-2;/h2-5H,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1/b3-2+,5-4+;;;; |
Clave InChI |
GCNHNMQPMBJDHL-SZGMPUKLSA-M |
SMILES isomérico |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C/C=C/C |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


